molecular formula C12H10ClN B3393686 3'-Chlorobiphenyl-2-amine CAS No. 400743-82-0

3'-Chlorobiphenyl-2-amine

Cat. No. B3393686
M. Wt: 203.67 g/mol
InChI Key: IZZKBNFBRJGJBH-UHFFFAOYSA-N
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Description

“3’-Chlorobiphenyl-2-amine” is a chemical compound with the CAS Number: 400743-82-0 . It has a molecular weight of 203.67 . The IUPAC name for this compound is 3’-chloro [1,1’-biphenyl]-2-amine .


Synthesis Analysis

The synthesis of amines like “3’-Chlorobiphenyl-2-amine” can be achieved through various methods . These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of “3’-Chlorobiphenyl-2-amine” can be analyzed using spectroscopic techniques . In the infrared spectrum, absorptions resulting from the N−H bonds of primary and secondary amines can be identified . In 1 H NMR spectra, the hydrogens attached to an amine show up 0.5-5.0 ppm, and the hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .


Chemical Reactions Analysis

Amines like “3’-Chlorobiphenyl-2-amine” can undergo various reactions . These include reactions with carbonyl compounds to form imines, reactions with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr) and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid .


Physical And Chemical Properties Analysis

“3’-Chlorobiphenyl-2-amine” is a solid at room temperature . It is stored at ambient temperature and shipped at room temperature .

Safety And Hazards

“3’-Chlorobiphenyl-2-amine” is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The metabolism of “3’-Chlorobiphenyl-2-amine” in human-relevant models involves the formation of dechlorination products . This indicates the need to study the disposition and toxicity of complex PCB 2 metabolites, including novel dechlorinated metabolites, in human-relevant models .

properties

IUPAC Name

2-(3-chlorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZKBNFBRJGJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373894
Record name 3'-CHLORO-BIPHENYL-2-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)aniline

CAS RN

400743-82-0
Record name 3'-CHLORO-BIPHENYL-2-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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